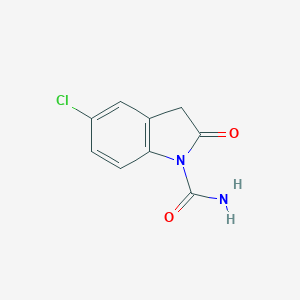

5-Chloro-2-oxindole-1-carboxamide

Description

5-Chloro-2-oxindole-1-carboxamide (CAS 100599-06-2) is a halogenated indole derivative with a carboxamide functional group at the 1-position and a chlorine substituent at the 5-position of the oxindole scaffold. It is primarily utilized in research settings for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in kinase inhibition and central nervous system (CNS) drug discovery .

Synthetic protocols for related indole-2-carboxamides often involve acylation or alkylation reactions. For instance, ethyl 5-chloro-1H-indole-2-carboxylate derivatives are synthesized via Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst .

Propriétés

IUPAC Name |

5-chloro-2-oxo-3H-indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-1-2-7-5(3-6)4-8(13)12(7)9(11)14/h1-3H,4H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRHBRAKCHCGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431937 | |

| Record name | 5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100599-06-2 | |

| Record name | 5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

In a representative procedure, 100 g (0.55 mol) of 5-chloroisatin is slurried in ethanol and treated with hydrazine hydrate (40 ml, 0.826 mol) under reflux for 3.5 hours. This produces 5-chloro-3-hydrazono-2-oxindole as a yellow solid. Subsequent treatment with sodium methoxide in ethanol triggers cyclization, yielding 5-chloro-2-oxindole after acidification and purification.

Critical Parameters :

-

Solvent : Ethanol (optimal for solubility and reflux conditions).

-

Temperature : Reflux (~78°C) ensures complete hydrazone formation.

-

Stoichiometry : Excess hydrazine (1.5 equivalents) drives the reaction to completion.

Yield and Byproduct Management

The process achieves a 75–80% yield of 5-chloro-2-oxindole. Key byproducts include unreacted hydrazine derivatives, which are removed via aqueous workup and activated carbon decolorization.

The introduction of the carboxamide group at the 1-position is commonly achieved through reaction with isocyanates.

General Procedure

5-Chloro-2-oxindole is reacted with alkyl or aryl isocyanates (e.g., ethyl isocyanate) in anhydrous xylene at 120–140°C. For example, combining 5-chloro-2-oxindole with tert-butyl isocyanate in xylene produces the corresponding carboxamide derivative in 85% yield after recrystallization.

Reaction Table :

| Isocyanate | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| tert-Butyl | Xylene | 124–125 | 85 |

| Ethyl | Xylene | 121–122 | 78 |

| Isopropyl | Xylene | 164–165 | 82 |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the oxindole’s nitrogen on the electrophilic carbon of the isocyanate, followed by proton transfer and elimination of HCl. Steric hindrance from bulky isocyanates (e.g., tert-butyl) slightly reduces reaction rates but improves crystallinity of the product.

Chlorosulfonyl Isocyanate Route

An alternative method employs chlorosulfonyl isocyanate (CSI) to directly introduce the carboxamide group.

Synthesis Steps

5-Chloro-2-oxindole is treated with CSI in dichloromethane at 0–5°C, forming an intermediate N-chlorosulfonyl carboxamide. Hydrolysis with aqueous sodium bicarbonate yields this compound.

Advantages :

-

Single-Step Functionalization : Avoids multi-step coupling.

-

High Purity : Minimal byproducts due to CSI’s high reactivity.

Limitations :

-

Moisture Sensitivity : Requires anhydrous conditions.

-

Low Yield : ~65% due to competing sulfonation side reactions.

Catalytic Hydrogenation of Nitro Precursors

A less common but industrially viable approach involves catalytic hydrogenation of nitro intermediates.

Pathway Overview

4-Chloro-2-nitrophenyl acetic ester is hydrogenated over palladium/carbon to produce 4-chloro-2-aminophenyl acetic ester. Acid-catalyzed cyclization then forms 5-chloro-2-oxindole, which is subsequently amidated.

Key Data :

Challenges

-

Nitro Group Selectivity : Over-hydrogenation can reduce the chloro substituent.

-

Acid Stability : The chloro group may hydrolyze under strong acidic conditions.

Analyse Des Réactions Chimiques

5-Chloro-2-oxindole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Chloro-2-oxindole-1-carboxamide is primarily used in the synthesis of pharmaceutical compounds with potential anti-inflammatory , anticancer , and antimicrobial activities. Its mechanism of action includes the inhibition of enzymes like lipoxygenase and cyclooxygenase, which are crucial in inflammatory processes .

Table 1: Medicinal Chemistry Applications

| Application Type | Description |

|---|---|

| Anti-inflammatory | Inhibits lipoxygenase and cyclooxygenase enzymes |

| Anticancer | Potential as a BRAF V600E inhibitor, showing cytotoxicity against melanoma cell lines |

| Antimicrobial | Evaluated for activity against various pathogens |

Biological Research

In biological studies, this compound has been investigated for its effects on cellular pathways. For instance, it has been tested for its ability to inhibit the RNA-dependent RNA polymerase (RdRp) activity of the Dengue virus (DENV), showcasing its potential as an antiviral agent .

Case Study: DENV Inhibition

A series of oxindoline carboxamide derivatives were synthesized and tested against DENV. Compounds exhibited varying affinities for RdRp, with some showing promising K_D values indicating strong binding affinity .

Table 2: Biological Activity Assays

| Compound | K_D Value (μM) | Activity |

|---|---|---|

| OCA-10c | 1.376 | High affinity for DENV RdRp |

| OCA-10f | 1.630 | High affinity for DENV RdRp |

| OCA-10j | 7.080 | Moderate affinity for DENV RdRp |

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the production of various chemical compounds and pharmaceuticals. Its synthesis can be achieved through several methods, including reactions with trichloroacetyl isocyanate .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-oxindole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . This inhibition leads to a reduction in the production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The carboxamide group and chlorine substitution are critical for the compound’s interactions with biological targets. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of 5-Chloro-2-oxindole-1-carboxamide and Analogs

Key Observations:

The hydroxyethyl-cyclopentyl substituent in the compound from introduces hydrogen-bonding capabilities, which may improve aqueous solubility compared to the parent carboxamide .

Role of the Carboxamide Group :

- The carboxamide moiety (CONH₂) in this compound is pivotal for forming hydrogen bonds with target proteins, a feature absent in the simpler 5-Chloro-2-oxindole (CAS 17630-75-0) .

Impact of Salts :

- Hydrochloride salts (e.g., CAS 21716-65-4) exhibit higher stability and solubility in polar solvents compared to free bases .

Activité Biologique

5-Chloro-2-oxindole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

This compound is characterized by its oxindole structure, which is known for its role in various biological activities. The compound exhibits several key chemical reactions:

- Oxidation : Can form different oxidation products under specific conditions.

- Reduction : Can be reduced using common reducing agents.

- Substitution : Capable of undergoing substitution reactions with various functional groups.

The primary mechanism of action involves the inhibition of enzymes such as lipoxygenase and cyclooxygenase, which play critical roles in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound through various assays:

- Inhibition of EGFR : The compound has shown significant inhibitory activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly EGFR T790M. In one study, it exhibited an IC50 value comparable to osimertinib, a standard treatment for resistant lung cancer .

- Antiproliferative Effects : In cell viability assays across multiple cancer cell lines (e.g., MCF-7, A549), this compound demonstrated potent antiproliferative effects with GI50 values ranging from 29 nM to 78 nM .

| Compound | Cell Line | GI50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 35 | EGFR inhibition |

| 5-Chloro-3-nitrooxindole | A549 | 47 | Apoptosis induction |

| 5-Chloro-N-Phenyl-indole | HT-29 | 1.35 | Multi-target action |

Apoptotic Induction

The compound has been shown to induce apoptosis in cancer cells, evidenced by increased levels of apoptotic markers such as caspases 3, 8, and 9. For instance, compounds derived from this scaffold significantly increased caspase levels and decreased anti-apoptotic Bcl2 protein levels in treated cells .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the oxindole scaffold:

- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Notably, compounds with specific substituents showed enhanced activity compared to their unsubstituted counterparts .

- In Silico Studies : Computational docking studies have provided insights into the binding modes of these compounds within the active sites of target proteins such as EGFR, supporting experimental findings regarding their inhibitory effects .

Q & A

Q. What are the established synthetic pathways for 5-Chloro-2-oxindole-1-carboxamide, and how can researchers ensure reproducibility?

To synthesize this compound, start with chloro-substituted oxindole precursors and employ carboxamide-forming reactions such as coupling with activated carbonyl intermediates. Critical steps include temperature control during cyclization and purification via column chromatography. For reproducibility, document reagent purity, reaction conditions (e.g., solvent, catalyst), and characterization data (e.g., NMR, HPLC) in the main text, with extended protocols in supplementary materials . Validate new compounds with elemental analysis and spectral comparisons to literature .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and LC-MS/HPLC for purity assessment. For novel derivatives, include X-ray crystallography or high-resolution mass spectrometry (HRMS) to resolve structural ambiguities. Cross-reference data with established databases (e.g., PubChem) and report retention times, solvent systems, and detection methods in detail .

Q. What biological targets or mechanisms are associated with this compound in current literature?

Systematically review kinase inhibition studies, apoptosis assays, or receptor-binding experiments linked to this compound. Use tools like SciFinder or PubMed with keywords "this compound" + "mechanism" or "target." Critically evaluate primary sources for experimental conditions (e.g., cell lines, IC₅₀ values) and cross-validate findings with orthogonal assays (e.g., Western blotting for protein expression) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Conduct meta-analyses to identify variables causing discrepancies, such as assay protocols (e.g., ATP concentration in kinase assays) or compound solubility. Replicate key experiments under standardized conditions and perform dose-response curves with internal controls. Use statistical tools (e.g., ANOVA) to assess significance and publish negative results in supplementary materials .

Q. What computational strategies are effective for predicting the reactivity or binding modes of this compound derivatives?

Employ density functional theory (DFT) to model electronic properties and molecular docking (e.g., AutoDock Vina) to predict protein-ligand interactions. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC). Share code/scripts (e.g., Python-based workflows) and force-field parameters in open repositories to ensure reproducibility .

Q. How can researchers optimize the selectivity of this compound analogs for specific biological targets?

Design structure-activity relationship (SAR) studies by systematically varying substituents at the oxindole core. Use parallel synthesis and high-throughput screening (HTS) to assess off-target effects. Apply machine learning (e.g., random forest models) to identify critical physicochemical descriptors (e.g., logP, polar surface area) influencing selectivity .

Methodological Guidance

Q. What strategies ensure robust statistical analysis in dose-response studies involving this compound?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values. Report confidence intervals and goodness-of-fit metrics (e.g., R²). For small sample sizes, apply bootstrapping or Bayesian inference. Include raw data in supplementary files for independent validation .

Q. How should researchers design experiments to investigate the metabolic stability of this compound?

Employ hepatic microsome assays (human/rodent) with LC-MS/MS quantification. Control for enzyme activity (e.g., CYP450 isoforms) and use reference compounds (e.g., verapamil). Normalize degradation rates to protein content and publish chromatograms with retention times .

Critical Analysis & Reporting

Q. What criteria should guide the inclusion/exclusion of literature in reviews on this compound?

Prioritize peer-reviewed studies with full experimental details and avoid non-validated preprint data. Use PRISMA frameworks for systematic reviews and assess bias via tools like ROBINS-I. Highlight gaps, such as limited in vivo toxicity data, to direct future research .

Q. How can researchers enhance the transparency of negative or inconclusive results?

Publish negative findings in dedicated journals (e.g., Journal of Negative Results) or supplementary materials. Describe experimental conditions meticulously, including instrument calibration logs and batch-to-batch variability. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.